ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate molecular structure analysis
ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate molecular structure analysis
An In-Depth Technical Guide to the Molecular Structure Analysis of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule in public-domain literature, this guide employs a predictive and comparative approach. We will leverage established spectroscopic principles and data from closely related furan-pyrazole analogs to elucidate its structural features. This document will detail the expected outcomes from key analytical techniques, including single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Furthermore, it will provide insights into its physicochemical properties through infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, supplemented by computational analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] The pyrazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in drugs with anti-inflammatory, analgesic, and antipsychotic properties.[3][4] The incorporation of a furan moiety can further modulate the biological activity and physicochemical properties of the parent molecule.[2] The title compound, ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate, combines these two important heterocyclic systems with an ethyl ester functional group, suggesting its potential as a versatile building block in drug discovery.
A thorough understanding of the three-dimensional structure and electronic properties of such molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide will provide a detailed roadmap for the comprehensive structural characterization of this molecule.
Molecular Structure Elucidation: A Multi-Technique Approach
The definitive determination of a molecule's structure relies on the synergistic use of multiple analytical techniques.[5] The workflow for characterizing a novel compound like ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is outlined below.
Caption: An integrated workflow for the structural elucidation and characterization of novel organic compounds.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of a crystalline molecule.[6][7][8] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[9][10]
Expected Crystal Structure and Conformation:
While a crystal structure for the title compound is not publicly available, we can predict its key features based on related structures.[11][12] The molecule consists of a planar pyrazole ring and a nearly planar furan ring. The dihedral angle between these two rings will be a critical conformational parameter. The ethyl ester group will likely exhibit some degree of rotational freedom. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, are expected to play a significant role in the crystal packing.[13]
Table 1: Predicted Crystallographic Parameters (based on similar pyrazole derivatives)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 8-12 |
| b (Å) | 8-16 |
| c (Å) | 10-14 |
| α (°) | 90 or 70-110 |
| β (°) | 90-110 |
| γ (°) | 90 or 60-110 |
| Z | 2 or 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[1][14] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established.[15]
¹H NMR Spectroscopy (Predicted Chemical Shifts):
-
Pyrazole Proton (H5): A singlet is expected for the proton at the 5-position of the pyrazole ring. Its chemical shift will likely be in the range of δ 7.8-8.2 ppm , deshielded due to the aromatic nature of the ring and the influence of the adjacent nitrogen atom.
-
Furan Protons: The furan ring will exhibit three distinct proton signals. The proton at the 5-position of the furan ring (adjacent to the oxygen) is expected to be the most deshielded, appearing as a doublet of doublets around δ 7.5-7.7 ppm . The proton at the 3-position will likely resonate around δ 6.8-7.0 ppm (doublet of doublets), and the proton at the 4-position will be the most shielded of the furan protons, appearing around δ 6.4-6.6 ppm (doublet of doublets).
-
Ethyl Ester Protons: A quartet for the methylene (-CH₂-) group is expected around δ 4.2-4.4 ppm , coupled to the methyl protons. A triplet for the methyl (-CH₃) group will appear further upfield, around δ 1.2-1.4 ppm .
-
N-Methyl Protons: A singlet for the N-methyl group on the pyrazole ring is anticipated around δ 3.8-4.0 ppm .
¹³C NMR Spectroscopy (Predicted Chemical Shifts):
-
Carbonyl Carbon: The ester carbonyl carbon will be the most deshielded, with a chemical shift in the range of δ 160-165 ppm .
-
Pyrazole Carbons: The carbon atoms of the pyrazole ring are expected to resonate between δ 105-150 ppm . The C3 carbon (attached to the furan ring) and the C4 carbon (attached to the ester group) will be downfield, while the C5 carbon will be further upfield.
-
Furan Carbons: The furan carbons will appear in the aromatic region, typically between δ 110-145 ppm .
-
Ethyl Ester Carbons: The methylene carbon (-CH₂-) is expected around δ 60-62 ppm , and the methyl carbon (-CH₃) will be the most shielded at approximately δ 14-16 ppm .
-
N-Methyl Carbon: The N-methyl carbon is predicted to have a chemical shift in the range of δ 35-40 ppm .
2D NMR Spectroscopy:
To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum will reveal the coupling relationships between protons, confirming the connectivity within the furan and ethyl groups. An HSQC spectrum will correlate each proton with its directly attached carbon atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[16][17] Electron Ionization (EI) is a common technique for small molecules that often induces fragmentation, providing valuable structural clues.[13]
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate is C₁₁H₁₂N₂O₃. The calculated molecular weight is 220.23 g/mol . A prominent molecular ion peak is expected at m/z = 220 .
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅) from the ester would result in a fragment at m/z = 175 .
-
Loss of the entire ethyl ester group (-COOC₂H₅) would lead to a fragment at m/z = 147 .
-
Cleavage of the furan ring could also lead to characteristic fragments.
-
Physicochemical and Electronic Properties
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18][19]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3150 | C-H stretch | Aromatic (Furan & Pyrazole) |
| ~2900-3000 | C-H stretch | Aliphatic (Ethyl & Methyl) |
| ~1700-1720 | C=O stretch | Ester |
| ~1500-1600 | C=C and C=N stretch | Aromatic Rings |
| ~1100-1300 | C-O stretch | Ester and Furan |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the furan and pyrazole rings is expected to result in strong UV absorption. A λ_max_ value in the range of 250-300 nm is anticipated.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals, and reactivity of pyrazole derivatives.[3][20][21] DFT calculations can be used to predict the optimized geometry, bond lengths, bond angles, and spectroscopic properties of the title compound, which can then be compared with experimental data. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic transitions and reactivity.
Synthesis and Experimental Protocols
Proposed Synthesis Route
A plausible synthesis for ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate could involve the reaction of a β-ketoester intermediate with methylhydrazine.[22][23]
Caption: A potential synthetic pathway for the title compound via cyclocondensation.
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction [9][10]
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Crystal Mounting: Select a well-formed, single crystal (0.1-0.5 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (typically 100 K or 293 K).
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELX).
Protocol 2: NMR Spectroscopy [24]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
¹H NMR: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire a ¹³C NMR spectrum.
-
2D NMR: Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS) [16][17]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy [18][25][26]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Collect the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide has provided a comprehensive framework for the molecular structure analysis of ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate. By integrating predictive analysis based on known chemical principles and data from analogous structures with detailed experimental protocols, researchers can confidently approach the characterization of this and other novel heterocyclic compounds. The elucidation of its precise three-dimensional structure and electronic properties will be instrumental in advancing its potential applications in drug discovery and materials science.
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